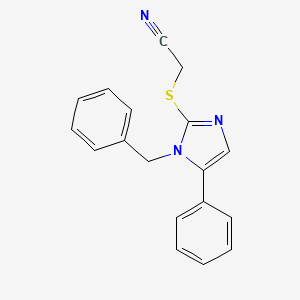

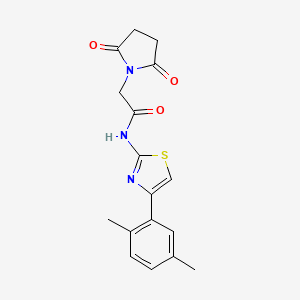

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical activity, reactivity, stability, etc .科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The synthesis of these compounds often involves the condensation of 2-aminopyridines with α-bromoketones, where 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole can act as a precursor or intermediate.

Development of Multicomponent Reactions

This compound is used in multicomponent reactions to synthesize substituted imidazo[1,2-a]pyridin-3-yl-acetic acids, which have applications in treating conditions like insomnia and brain function disorders . The reactions involve the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, showcasing the versatility of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole in complex chemical syntheses.

Photophysical Studies

The related structural analogs of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole exhibit intriguing photophysical behaviors, such as excitation-dependent fluorescence and phosphorescence . These properties are crucial for developing new organic materials for practical applications like sensors and organic light-emitting diodes (OLEDs).

Catalysis in Organic Synthesis

The compound serves as a catalyst in the oxidation of Csp3-H bonds to synthesize aromatic ketones, particularly pyridin-2-yl-methanones . These ketones are important pharmaceutical intermediates, and the catalytic role of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole derivatives highlights its importance in facilitating efficient and environmentally friendly chemical transformations.

Cancer Therapy

Derivatives of 2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole are being explored for their potential in cancer therapy, particularly as inhibitors of the FGFR signaling pathway . This pathway’s abnormal activation is implicated in various tumors, and targeting it represents a promising strategy for developing new anticancer drugs.

Pharmaceutical Intermediates

The compound is used as an intermediate in the synthesis of drugs like Lansoprazole and its related compounds . These drugs are proton pump inhibitors used to treat acid-related diseases such as peptic ulcers and gastroesophageal reflux disease (GERD).

Safety And Hazards

特性

IUPAC Name |

2-(pyridin-3-ylmethylsulfanyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)15-13(16-12)17-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFGBWGHRDUSFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((pyridin-3-ylmethyl)thio)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2740599.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)pyridin-2(1H)-one](/img/structure/B2740602.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2740618.png)